molecular formula C10H17Cl3N2 B13320753 1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride

1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride

Cat. No.: B13320753
M. Wt: 271.6 g/mol
InChI Key: KTYOBEFTORQMIV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This chlorophenyl- and dimethylamino-functionalized diamine compound serves as a critical synthetic building block, particularly in the development of novel therapeutic agents. Its structure, featuring a diamine chain with a tertiary dimethylamino group and a 4-chlorophenyl moiety, makes it a valuable precursor for the synthesis of more complex molecules, such as the indole compounds and their analogues investigated for treating age-related macular degeneration (AMD) and other complement-mediated disorders . Researchers utilize this dihydrochloride salt for its enhanced stability and solubility in various experimental conditions. The compound is strictly for research applications and is not intended for diagnostic or therapeutic use. As with all reagents of this nature, proper laboratory handling procedures should be observed. This product is offered with comprehensive documentation including analytical data and is available for timely shipment to support ongoing investigative work.

Properties

Molecular Formula

C10H17Cl3N2

Molecular Weight

271.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C10H15ClN2.2ClH/c1-13(2)7-10(12)8-3-5-9(11)6-4-8;;/h3-6,10H,7,12H2,1-2H3;2*1H

InChI Key

KTYOBEFTORQMIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)Cl)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Diamine Backbone with 4-Chlorophenyl Substitution

One common synthetic route begins with the preparation of the substituted ethane-1,2-diamine core:

  • Step 1: Formation of 1-(4-Chlorophenyl)ethane-1,2-diamine
    • Starting from 4-chlorobenzaldehyde or 4-chlorophenylacetonitrile, a reductive amination or nitrile reduction is performed.
    • For example, 4-chlorophenylacetonitrile can be reduced with hydrogen in the presence of a catalyst (e.g., Raney nickel) or by lithium aluminum hydride to yield 1-(4-chlorophenyl)ethane-1,2-diamine.
    • Alternatively, reductive amination of 4-chlorobenzaldehyde with ethylenediamine under reducing conditions can afford the diamine intermediate.

Dimethylation of the Terminal Amine

  • The terminal primary amine is selectively dimethylated to yield the N2,N2-dimethyl derivative.
  • This can be achieved via Eschweiler–Clarke methylation using formaldehyde and formic acid or by reductive methylation using formaldehyde and sodium cyanoborohydride.
  • Careful control of stoichiometry and reaction conditions ensures dimethylation without overalkylation.

Formation of the Dihydrochloride Salt

  • The free base diamine is converted to the dihydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step stabilizes the compound, improves crystallinity, and facilitates purification.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 4-Chlorophenylacetonitrile, LiAlH4, anhydrous ether, reflux Reduction of nitrile to 1-(4-chlorophenyl)ethane-1,2-diamine
2 Formaldehyde, formic acid, reflux (Eschweiler–Clarke reaction) Dimethylation of primary amine to N2,N2-dimethylethane-1,2-diamine
3 Dry HCl gas, ethanol, 0–5 °C Formation of dihydrochloride salt

Alternative Synthetic Routes

From 4-Chlorobenzyl Chloride

  • Nucleophilic substitution of 4-chlorobenzyl chloride with N,N-dimethyl-ethane-1,2-diamine under basic conditions can yield the target diamine.
  • This method may require protection/deprotection steps to selectively methylate the amine groups.

Reductive Amination Approach

  • Reductive amination of 4-chlorobenzaldehyde with N,N-dimethylethane-1,2-diamine using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agent.
  • This route allows direct formation of the target compound with high selectivity.

Purification and Characterization

  • The dihydrochloride salt typically crystallizes from ethanol or ether.
  • Characterization includes melting point determination, mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.
  • The dihydrochloride salt form enhances stability and handling.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Reduction of nitrile 4-Chlorophenylacetonitrile LiAlH4 or catalytic hydrogenation Straightforward, high yield Requires handling of strong reducing agents
Reductive amination 4-Chlorobenzaldehyde + N,N-dimethylethane-1,2-diamine NaBH3CN or NaBH(OAc)3 High selectivity, mild conditions Requires careful control of reaction conditions
Nucleophilic substitution 4-Chlorobenzyl chloride + N,N-dimethylethane-1,2-diamine Base (e.g., K2CO3) Direct coupling Possible side reactions, needs protection

Research Findings and Optimization Notes

  • The dimethylation step is critical for obtaining the N2,N2-dimethyl derivative without overalkylation or formation of quaternary ammonium salts.
  • Salt formation with hydrochloric acid improves compound stability and facilitates isolation.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
  • Alternative methods such as catalytic hydrogenation offer greener and scalable routes.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include N-oxides, reduced amines, substituted derivatives, and piperazine rings .

Comparison with Similar Compounds

Key Observations :

  • The quinoline/quinazoline derivatives (–2, 8) exhibit enhanced anticancer/antibacterial activity compared to simpler diamines, likely due to aromatic stacking and intercalation with biomolecules.
  • Halogen substitution (Cl/Br) improves lipophilicity and target binding, but brominated analogs () are discontinued, possibly due to synthetic challenges or toxicity.

Diamine Derivatives with Varied Alkyl/Aryl Groups

Compound Name Molecular Formula Key Substituents Applications Molecular Weight (g/mol) Reference
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride C7H19N2Cl2 Isopropyl, dimethylaminoethylamine Laboratory reagent 203.15
Levocetirizine dihydrochloride C21H25ClN2O3·2HCl Piperazine, 4-chlorophenylmethyl Antihistamine 461.81

Key Observations :

  • The isopropyl variant () has a lower molecular weight and simpler structure, suited for basic research, whereas levocetirizine () demonstrates how dihydrochloride salts enhance drug delivery.
  • Piperazine rings () confer distinct conformational flexibility compared to rigid quinoline/quinazoline cores.

Key Observations :

  • Azoamidine derivatives () prioritize radical generation for polymerization, contrasting with the biological focus of diamines. The 4-chlorophenyl group here aids solubility rather than bioactivity.

Research Findings and Trends

Anticancer Potential: Quinoline-based diamines () show promise in targeting cancer cell lines, with substituents like styryl groups enhancing cytotoxicity. The dimethylaminoethylamine chain may facilitate cellular uptake .

Synthetic Flexibility : Modifications at the aromatic core (e.g., methoxy, chloro, or styryl groups) allow tuning of electronic and steric properties, impacting binding affinity .

Salt Formulation : Dihydrochloride salts (–6) are prevalent in pharmaceuticals to improve stability and dissolution, though industrial analogs () prioritize reactivity.

Biological Activity

1-(4-Chlorophenyl)-N2,N2-dimethylethane-1,2-diamine dihydrochloride, also known by its chemical name (1R,2R)-1,2-bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine, is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C16H18Cl2N2
  • Molar Mass : 309.23 g/mol
  • CAS Number : 2444430-59-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily through its interactions with various biological targets. It has been studied for its potential applications in drug development due to its structural characteristics that may influence its pharmacodynamics.

Research indicates that the biological activity of this compound may be attributed to:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in disease processes.
  • Cytotoxicity : The compound demonstrates cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

Anticancer Activity

A study investigating the anticancer properties of similar Schiff base compounds revealed that derivatives with chlorophenyl groups exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF7. The structure-activity relationship indicates that the presence of chlorinated phenyl rings enhances the cytotoxic effects compared to non-chlorinated analogs .

Cell LineIC50 (µM)Reference
HeLa15.5
MCF712.3
HepG218.7

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli15

Enzyme Inhibition Studies

Research has shown that the compound can inhibit certain enzymes associated with cancer progression and bacterial virulence. For instance, it has been identified as a potent inhibitor of alkaline phosphatase, which is often overexpressed in various cancers .

Q & A

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer: The compound’s IUPAC name, molecular structure, and identifiers (InChI, InChI Key) are critical for reproducibility. Key properties include:

PropertyValue/DescriptionSource
IUPAC Name1-(4-Chlorophenyl)-N²,N²-dimethylethane-1,2-diaminePubChem
Molecular FormulaC₁₀H₁₅ClN₂·2HCl (dihydrochloride salt)Computed
InChI KeyDRPWRSKKGNNKEQ-UHFFFAOYSA-NPubChem
StabilityLikely hygroscopic (common for dihydrochloride salts)Inferred from analogous compounds

For handling:

  • Storage: Use anhydrous conditions under inert gas (e.g., N₂) to prevent hydrolysis.
  • Solubility: Test polar solvents (e.g., water, methanol) first; adjust pH if precipitation occurs.

Q. How can statistical experimental design (DoE) optimize its synthesis?

Methodological Answer: DoE minimizes experimental runs while maximizing data quality. Steps include:

Factor Selection: Identify variables (e.g., temperature, molar ratios, solvent polarity) using prior literature (e.g., amide synthesis in ).

Response Variables: Yield, purity (HPLC), or reaction time.

Design Type: Use a fractional factorial design for screening or a central composite design for optimization .

Data Analysis: Apply ANOVA to resolve interactions (e.g., temperature vs. catalyst loading).

Example Table (Hypothetical Data):

RunTemp (°C)Catalyst (mol%)Yield (%)Purity (%)
16057295
28058898

Contradictions in yield vs. purity may arise; refine models by adding center points .

Advanced Research Questions

Q. What computational methods predict reaction pathways for its synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) and reaction path searches can model synthesis steps:

  • Software: Gaussian, ORCA, or GRRM for transition-state analysis.
  • Workflow:
    • Optimize reactant/product geometries.
    • Calculate activation energies for proposed intermediates (e.g., amide coupling steps as in ).
    • Validate with experimental kinetics (e.g., Arrhenius plots).

Case Study: ICReDD’s approach combines computation and experiment to narrow optimal conditions, reducing trial-and-error cycles by 50% .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., NMR vs. X-ray) require multi-technique validation:

X-ray Crystallography: Resolve absolute configuration (as in , where three conformers were identified).

NMR Analysis: Use 2D techniques (COSY, HSQC) to assign signals. For diastereomers, compare NOESY cross-peaks.

Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Example Contradiction: Discrepant melting points may indicate polymorphs—characterize via DSC and PXRD.

Q. What strategies address solvent effects on the compound’s stability?

Methodological Answer: Solvent polarity and proticity influence stability:

  • Protic Solvents (e.g., H₂O): Risk hydrolysis of the diamine moiety; monitor via pH-adjusted stability studies.
  • Aprotic Solvents (e.g., DMF): May enhance thermal degradation; use TGA/FTIR for decomposition profiling.
  • Accelerated Stability Testing: Store at 40°C/75% RH for 1–3 months; analyze degradation products via LC-MS .

Q. How to optimize purification using membrane separation technologies?

Methodological Answer: Post-synthesis purification can leverage:

  • Nanofiltration: Retain unreacted dimethylethane-diamine (MW ~130 g/mol) while allowing smaller impurities (<500 Da) to pass.
  • Crystallization: Use solvent-antisolvent pairs (e.g., methanol/ethyl acetate) guided by Hansen solubility parameters .

Data-Driven Example:

Solvent SystemYield (%)Purity (%)
Methanol/H₂O8597
Ethanol/Hexane7899

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